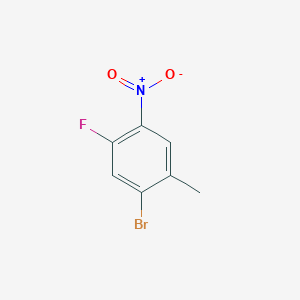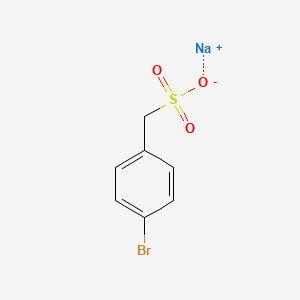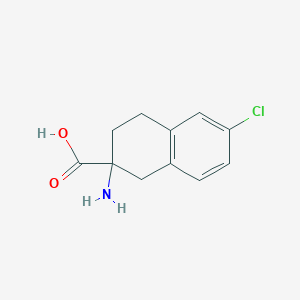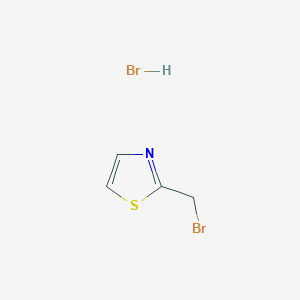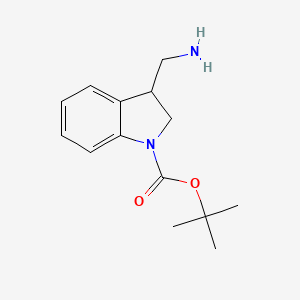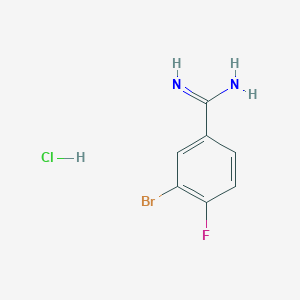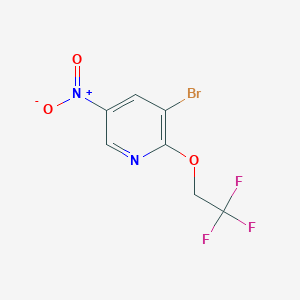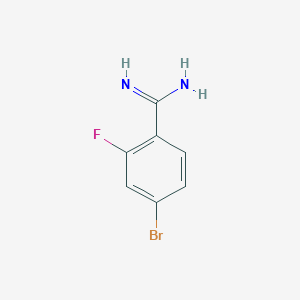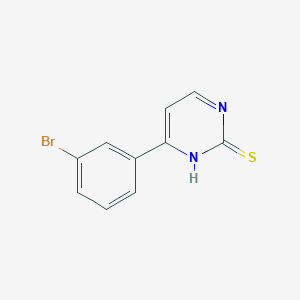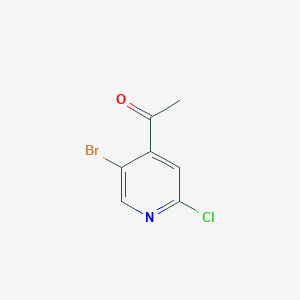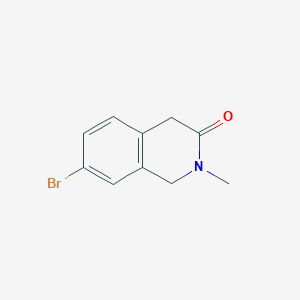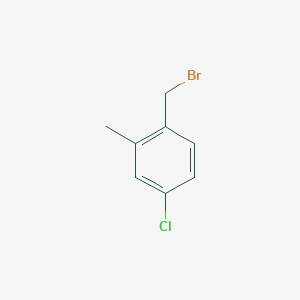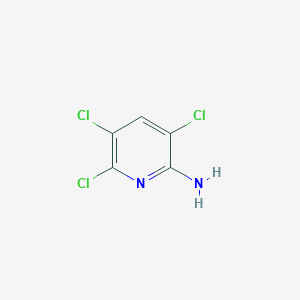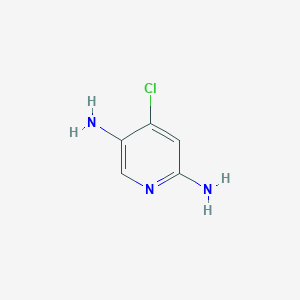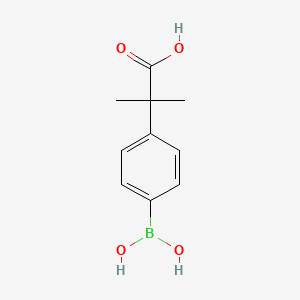
2-(4-Boronophenyl)-2-methylpropanoic acid
Vue d'ensemble
Description
“2-(4-Boronophenoxy)acetic acid” is a chemical compound with the CAS Number: 1072945-84-6. Its molecular weight is 195.97 and its molecular formula is C8H9BO5 . It is stored at room temperature in an inert atmosphere .
Molecular Structure Analysis
The InChI code for “2-(4-Boronophenoxy)acetic acid” is 1S/C8H9BO5/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,12-13H,5H2,(H,10,11). The InChI key is RJTGNLGIQQFSEI-UHFFFAOYSA-N .Applications De Recherche Scientifique
Boron Neutron Capture Therapy (BNCT)
One significant application is in the realm of Boron Neutron Capture Therapy (BNCT) for treating malignant melanomas. The compound (S)-2-amino-3-(4-boronophenyl)-2-methylpropanoic acid, a derivative of p-boronophenylalanine, has been synthesized as a novel candidate for BNCT. This synthesis aimed to improve the efficiency of boron delivery into tumor cells by structural modification, highlighting the potential of boron-containing compounds in enhancing the treatment's efficacy (Harada et al., 2018).
Biomedical Applications
Boron-containing polymers, including those derived from boronic acids, have shown significant promise in biomedical applications. These applications range from HIV treatment, obesity and diabetes management, to cancer therapy. The versatility of boronic acid-containing polymers, attributed to their unique reactivity and responsive nature, has opened new avenues for their use in drug delivery systems and diagnostic tools (Cambre & Sumerlin, 2011).
Materials Science and Nanotechnology
Boron-doped graphene nanoribbons (B-GNRs) represent another innovative application, showcasing the material's potential in electronics and sensing. The doping of graphene nanoribbons with boron atoms introduces a variety of functionalities due to the unique electron-deficient nature of boron, enhancing the material's chemical reactivity and electronic properties. This advancement has implications for developing new sensors and electronic devices (Kawai et al., 2015).
Synthetic Organic Chemistry
Boronic acids play a critical role in synthetic organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. A study highlighted a new palladium precatalyst that enables the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids. This development simplifies the synthesis of diverse boronate ester derivatives, facilitating the creation of complex organic molecules for pharmaceuticals and materials science (Kinzel, Zhang, & Buchwald, 2010).
Safety And Hazards
The safety information for “2-(4-Boronophenoxy)acetic acid” includes several hazard statements: H302-H312-H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-(4-boronophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-10(2,9(12)13)7-3-5-8(6-4-7)11(14)15/h3-6,14-15H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMVLOFDQNAZOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)(C)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679424 | |
| Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boronophenyl)-2-methylpropanoic acid | |
CAS RN |
1187209-18-2 | |
| Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Boronophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

